molecular formula C13H10N2O3 B8799243 2-(benzylideneamino)-4-nitrophenol CAS No. 3230-49-7

2-(benzylideneamino)-4-nitrophenol

Cat. No. B8799243
Key on ui cas rn: 3230-49-7
M. Wt: 242.23 g/mol
InChI Key: NNTURZUKNVOWBH-UHFFFAOYSA-N
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Patent
US04897393

Procedure details

A solution of 6.16 g of 2-amino-4-nitrophenol and 4.77 g of benzaldehyde in ethanol is refluxed. The reaction solution is condensed and cooled. The crystalline precipitates are collected by filtration to give 2-benzylideneamino-4-nitrophenol. 15.5 g of lead tetraacetate are added to a benzene suspension of the product obtained above, and the mixture is stirred. After the reaction, insoluble materials are filtered off. The filtrate is washed, and condensed. The residue is purified by silica gel column chromotography and recrystallized from ethanol, whereby 5.08 g of 5-nitro-2-phenylbenzoxazole are obtained.
Quantity
6.16 g
Type
reactant
Reaction Step One
Quantity
4.77 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:7]=[C:6]([N+:8]([O-:10])=[O:9])[CH:5]=[CH:4][C:3]=1[OH:11].[CH:12](=O)[C:13]1[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=1>C(O)C>[CH:12](=[N:1][C:2]1[CH:7]=[C:6]([N+:8]([O-:10])=[O:9])[CH:5]=[CH:4][C:3]=1[OH:11])[C:13]1[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=1

Inputs

Step One
Name
Quantity
6.16 g
Type
reactant
Smiles
NC1=C(C=CC(=C1)[N+](=O)[O-])O
Name
Quantity
4.77 g
Type
reactant
Smiles
C(C1=CC=CC=C1)=O
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
condensed
TEMPERATURE
Type
TEMPERATURE
Details
cooled
CUSTOM
Type
CUSTOM
Details
The crystalline precipitates
FILTRATION
Type
FILTRATION
Details
are collected by filtration

Outcomes

Product
Name
Type
product
Smiles
C(C1=CC=CC=C1)=NC1=C(C=CC(=C1)[N+](=O)[O-])O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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